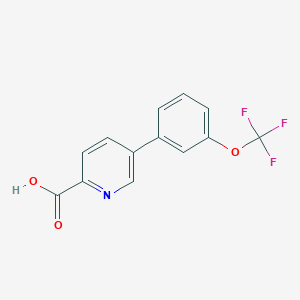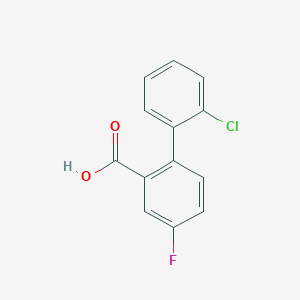
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-3-methylphenyl)picolinic acid (5-MMPPA) is a novel compound that has been studied for its potential applications in the scientific research field. It has a wide range of properties and uses, and has attracted the attention of many scientists and researchers. 5-MMPPA has been shown to possess a variety of biological activities, including anti-inflammatory and antioxidant effects. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and antioxidant activities. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments. It has also been studied for its potential applications in the field of nanotechnology, as it can be used to create nanomaterials with unique properties.
Wirkmechanismus
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that it may act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. In addition, it may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to have protective effects against oxidative damage to DNA and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the overall yield of the reaction is typically in the range of 60-70%. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood, and further research is needed to explore its potential applications in the scientific research field.
Zukünftige Richtungen
The potential future directions for 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% are numerous. Further research is needed to explore its potential applications in the field of nanotechnology, as well as its potential anti-inflammatory and antioxidant activities. In addition, further research is needed to explore its potential applications in drug delivery and other laboratory experiments. Finally, further research is needed to better understand its exact mechanism of action and to explore its potential biochemical and physiological effects.
Synthesemethoden
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-3-methylphenol with pyridine-2-carboxaldehyde in the presence of a base catalyst. This reaction produces the intermediate compound 4-methoxy-3-methylphenyl-2-pyridone. The next step involves the reaction of the intermediate compound with acetic anhydride in the presence of a base catalyst. This reaction produces 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% as the final product. The overall yield of the reaction is typically in the range of 60-70%.
Eigenschaften
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)11-3-5-12(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONVZZTGDFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














